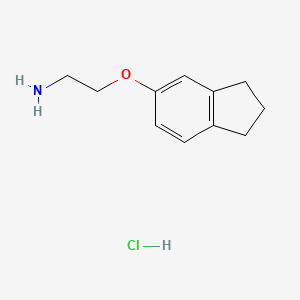

5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride

Description

5-(2-Aminoethoxy)-2,3-dihydro-1H-indene hydrochloride (CAS: 72955-84-1) is a synthetic organic compound featuring a 2,3-dihydro-1H-indene core substituted with a 2-aminoethoxy group at the 5-position. The molecule consists of a bicyclic indene scaffold fused to an oxygenated ethylamine side chain, protonated as a hydrochloride salt for enhanced stability and solubility . This structure confers unique physicochemical properties, including a molecular weight of 199.68 g/mol and a purity ≥95% in commercial preparations . The compound is primarily utilized in pharmaceutical research and forensic analysis due to its structural similarity to psychoactive substances and bioactive amines .

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11;/h4-5,8H,1-3,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHYRVSEVBXTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050508-89-8 | |

| Record name | Ethanamine, 2-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050508-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function and activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Bioactivity: The 5-position substituent (e.g., aminoethoxy vs. aminopropyl) significantly impacts receptor binding. For example, 5-APDI’s aminopropyl group enhances lipophilicity and serotonergic activity compared to the aminoethoxy group in the target compound .

- Chirality : Ethoxy-substituted analogs (e.g., (S)-5-ethoxy derivative) exhibit stereoselective interactions, highlighting the importance of enantiomeric purity in therapeutic applications .

- Lipophilicity : Compounds with alkyl or halogen substituents (e.g., 5,6-diethyl or 5-chloro derivatives) demonstrate increased lipophilicity, correlating with enhanced antitubercular potency .

Physicochemical and Pharmacokinetic Properties

- Solubility: Hydrochloride salts of these compounds generally exhibit improved aqueous solubility compared to free bases. For instance, 5-(2-aminoethoxy)-2,3-dihydro-1H-indene HCl has a UV/Vis λmax at 271–277 nm, typical of aromatic amines .

- Lipophilicity (LogP): 5-(2-Aminoethoxy)-2,3-dihydro-1H-indene HCl: Estimated LogP ~1.2 (moderate polarity due to ether linkage). 5-APDI HCl: LogP ~2.1 (higher lipophilicity from the propyl chain) . 5,6-Diethyl analog: LogP ~3.5 (alkyl groups enhance membrane permeability) .

Biological Activity

5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an aminoethoxy group that allows it to form hydrogen bonds and engage in electrostatic interactions with biological molecules, which may influence their function and activity. Its structural formula can be represented as follows:

- Molecular Formula : C₁₀H₁₃ClN₂O

- Molecular Weight : 216.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes:

- Receptor Binding : The compound can bind to various receptors, potentially modulating their activity.

- Enzyme Interaction : It may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

The aminoethoxy group facilitates these interactions by enabling the formation of hydrogen bonds with target molecules, which can lead to various biological effects depending on the specific target involved .

Biological Activities

Research has identified several biological activities associated with this compound, including:

- Antimicrobial Activity : Studies indicate that derivatives of dihydro-1H-indene compounds exhibit antimicrobial properties, disrupting microbial cell membranes or inhibiting essential enzymes for microbial growth .

- Antiproliferative Effects : Certain derivatives have shown significant antiproliferative activity against cancer cell lines. For instance, compounds derived from the dihydro-1H-indene framework demonstrated inhibition rates exceeding 50% at concentrations as low as 1 µM .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study noted that certain derivatives of the compound exhibited significant antimicrobial properties. The mechanism involved disruption of the microbial cell membrane integrity, leading to cell death.

- Antiproliferative Activity : Research focused on a series of dihydro-1H-indene derivatives revealed that some compounds could inhibit tubulin polymerization by binding at the colchicine site, thus preventing cancer cell proliferation. For example, compound 12d demonstrated an inhibition rate of approximately 78.82% at a concentration of 0.1 µM against K562 cells .

- Mechanistic Insights : Investigations into the apoptosis-inducing effects of compound 12d showed that it downregulated anti-apoptotic proteins (Bcl-2 family) while upregulating pro-apoptotic proteins (Bax and Bad), thereby promoting programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.